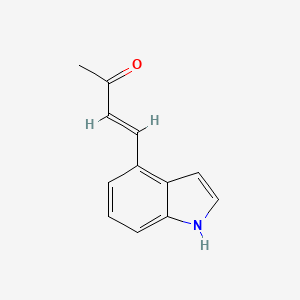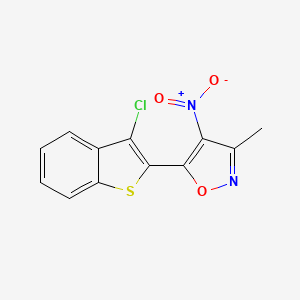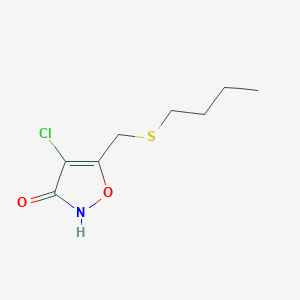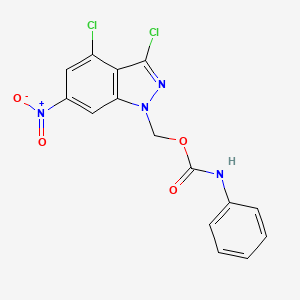
(3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and recyclable catalysts can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
(3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Indole Derivatives: Commonly used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
(3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate is unique due to its specific substitution pattern and the presence of both nitro and chloro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C15H10Cl2N4O4 |
|---|---|
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
(3,4-dichloro-6-nitroindazol-1-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C15H10Cl2N4O4/c16-11-6-10(21(23)24)7-12-13(11)14(17)19-20(12)8-25-15(22)18-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,22) |
Clave InChI |
OPTBGVOMPWULIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OCN2C3=C(C(=CC(=C3)[N+](=O)[O-])Cl)C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


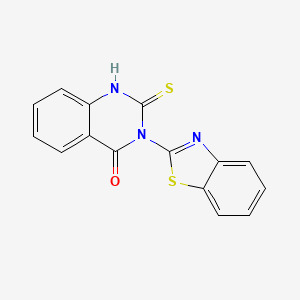
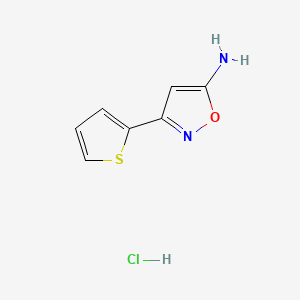
![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)

![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
